GS-704277 is a metabolite of the antiviral drug remdesivir (GS-5734). [, , , , , ] It is formed within cells by the metabolism of remdesivir. [, , ] GS-704277 is further metabolized to GS-441524, the primary circulating metabolite of remdesivir. [, , ] Scientific research has focused on understanding the pharmacokinetics of GS-704277 and its role in the metabolism of remdesivir. [, , , , , ]
GS-704277 is derived from the prodrug Remdesivir, which was initially developed for the treatment of Ebola virus disease. Upon administration, Remdesivir is metabolized into GS-441524 and subsequently into GS-704277. This compound falls under the category of nucleoside analogs, which mimic natural nucleotides and interfere with viral RNA synthesis, thereby inhibiting viral replication.
The synthesis of GS-704277 has evolved through various methodologies, focusing on efficiency and yield. The most notable synthetic routes include:
These methods have been validated through rigorous testing to ensure reproducibility and compliance with pharmaceutical standards.
GS-704277 has a complex molecular structure characterized by its nucleoside framework. The chemical formula is C₁₄H₁₉N₁₃O₄P, and it features a phosphonate group that is crucial for its biological activity. The structural representation includes:
The three-dimensional conformation of GS-704277 allows it to effectively mimic adenosine triphosphate (ATP), facilitating its incorporation into viral RNA during replication.
GS-704277 undergoes several chemical reactions that are pivotal for its pharmacological activity:
Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to quantify GS-704277 in biological samples, ensuring accurate measurement of its concentration in plasma .
The mechanism of action of GS-704277 involves its incorporation into the viral RNA chain during replication. Once inside the viral RNA polymerase complex, it acts as a chain terminator, halting further elongation of the RNA strand. This process occurs due to:
Studies have shown that GS-704277 exhibits potent antiviral activity against various RNA viruses, including coronaviruses .
GS-704277 displays several notable physical and chemical properties:
These properties are critical for formulating effective dosage forms and ensuring patient compliance during treatment.
GS-704277 has significant applications in scientific research and clinical settings:
GS-704277 (chemical name: 2-ethylbutyl (2S)-2-{[(S)-{[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxy-4-methyloxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate) is the primary alanine intermediate metabolite generated during the metabolic activation of remdesivir, a nucleoside analog prodrug [1] [5]. Following intravenous remdesivir administration, >90% undergoes rapid hydrolysis by carboxylesterase 1, forming GS-704277 within 2 hours post-infusion [3] [5]. This conversion is the initial and rate-limiting step in the prodrug activation cascade, enabling subsequent transformation to the pharmacologically active nucleoside triphosphate metabolite (GS-443902) [1] [6]. The liver serves as the predominant site for this hydrolysis, though metabolic activity occurs in lung and kidney tissues at lower levels (Table 1) [5].
Table 1: Tissue-Specific Hydrolysis of Remdesivir to GS-704277
Tissue Source | Hydrolytic Activity (pmol/min/mg) | Primary Enzyme |
---|---|---|
Liver | 392.6 ± 48.3 | Carboxylesterase 1 |
Lung | 42.1 ± 6.7 | Carboxylesterase 1 |
Kidney | 18.9 ± 3.2 | Cathepsin A |
Plasma | Undetectable | N/A |
The biotransformation of GS-704277 to GS-441524 (the nucleoside analog) is mediated through hydrolytic dephosphorylation catalyzed predominantly by human carboxylesterase 1A [5]. This reaction proceeds via nucleophilic attack on the phosphoramidate bond, generating an unstable monophosphate intermediate that spontaneously hydrolyzes to GS-441524 [3] [5]. Kinetic studies using recombinant enzymes demonstrate carboxylesterase 1A exhibits a Michaelis constant (Kₘ) of 18.4 ± 2.1 μM and maximum velocity (Vₘₐₓ) of 312 ± 28 pmol/min/mg for GS-704277 hydrolysis [5]. Cathepsin A contributes minimally (<5% of total activity) [5]. The reaction follows non-Michaelis-Menten kinetics at physiological concentrations, suggesting allosteric regulation or multi-site binding [5]. Inhibitor studies using bis-(4-nitrophenyl) phosphate (a carboxylesterase 1 inhibitor) confirm >85% suppression of GS-704277 hydrolysis in human liver microsomes, validating carboxylesterase 1A as the dominant enzyme [5].
Significant kinetic disparities exist between in vitro systems and in vivo human data for GS-704277 biotransformation. In vitro microsomal assays report GS-704277 hydrolysis half-life values of 12.4 ± 1.8 minutes in human liver microsomes, implying rapid clearance [5]. However, population pharmacokinetic modeling based on clinical data reveals prolonged in vivo elimination kinetics for GS-441524 (the terminal metabolite of GS-704277), with a half-life of 24.1 ± 3.5 hours [4]. This kinetic disconnect arises from multicompartmental distribution and sequential metabolic bottlenecks in vivo:
Table 2: Comparative Kinetic Parameters of GS-704277 Metabolism
Parameter | In Vitro (Microsomes) | In Vivo (Human) |
---|---|---|
Half-life (hydrolysis) | 12.4 ± 1.8 min | Not applicable |
Formation clearance | 36.9 L/h | 18.1 L/h (remdesivir) |
Metabolite half-life | Not measurable | 24.1 ± 3.5 h (GS-441524) |
Volume of distribution | N/A | 96.4 L (central) |
Carboxylesterase 1-mediated hydrolysis of GS-704277 displays marked interspecies differences due to structural variations in enzyme expression and catalytic efficiency [3] [5]. Human liver microsomes hydrolyze GS-704277 at 392.6 pmol/min/mg, whereas rodent models exhibit significantly reduced activity: rat (58.2 pmol/min/mg), mouse (42.7 pmol/min/mg) [5]. Primates demonstrate closer metabolic alignment to humans (rhesus monkey: 285.3 pmol/min/mg) [5]. These differences are attributed to:
Such variability complicates preclinical extrapolation, as rodent models may underestimate human metabolic clearance of GS-704277 by 6.7-fold [5]. In vitro to in vivo scaling predicts a 2.3-fold higher systemic exposure to GS-704277 in carriers of the G143E polymorphism versus wild-type individuals [2].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7